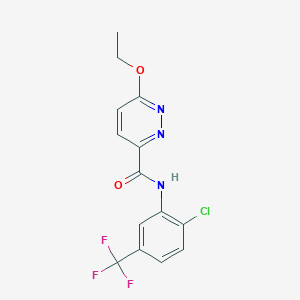![molecular formula C26H32N4O3 B2738633 Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252917-87-5](/img/structure/B2738633.png)
Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .
Synthesis Analysis
In a study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved adding piperazine to a solution of the precursor compound and potassium carbonate in CHCl3 at room temperature .Molecular Structure Analysis
The dihydropyrimidine ring in the compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Scientific Research Applications
Synthesis and Antiproliferative Activity
A study by Mallesha et al. (2012) on derivatives closely related to the mentioned compound, specifically 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, highlights the synthesis and evaluation of these compounds for their antiproliferative effects against human cancer cell lines. The research demonstrates significant activity of certain derivatives, pointing to potential anticancer applications Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A. (2012). Archives of Pharmacal Research.
Biological Activity of Heterocyclic Systems
Youssef et al. (2011) synthesized derivatives that include the structural framework of the mentioned compound, showing these compounds' excellent biocidal properties against a range of bacteria and fungi. This study suggests the potential of these chemical structures in developing new antimicrobial agents Youssef, M., Abbady, M. S., Ahmed, R. A., & Omar, A. A. (2011). Chinese Journal of Chemistry.
Novel Therapeutic Approaches
The research by Lecanu et al. (2010) introduced a compound designed for neuroprotection in Alzheimer's disease treatment, showing multi-target therapeutic potential. This study exemplifies how structurally similar compounds to the one could offer novel therapeutic strategies for complex diseases Lecanu, L., Tillement, L., Mccourty, A., Rammouz, G., Yao, W., Greeson, J., & Papadopoulos, V. (2010). Medicinal Chemistry.
Synthesis and Pharmaceutical Evaluation
A synthesis and evaluation study by Shafiq et al. (2020) on halogenated pyrimidine derivatives, including Ethyl-6-methyl-2-oxo-4-phenyl-1,3,4-tetrahydropyrimidine-5-carboxylate, explores their anticancer, antifungal, and insecticidal activities. The research highlights a grindstone protocol for efficient synthesis, showcasing the potential pharmaceutical applications of such compounds Shafiq, N., Rasul, A., Ashraf, S., Parveen, S., Iqbal, S. Z., Kim, K. H., Khan, R., Ali, B., Jabeen, F., & Naureen, S. (2020).
Mechanism of Action
The triazole-pyrimidine hybrid compounds, including the one , have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
properties
IUPAC Name |
ethyl 6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-4-33-25(31)23-21(27-26(32)28-24(23)20-10-6-5-7-11-20)17-29-13-15-30(16-14-29)22-12-8-9-18(2)19(22)3/h5-12,24H,4,13-17H2,1-3H3,(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWZXBAXEWAOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2738553.png)
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2738554.png)
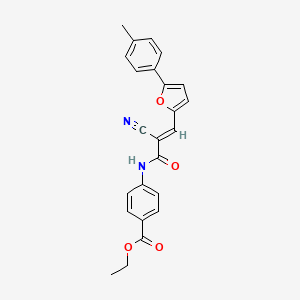

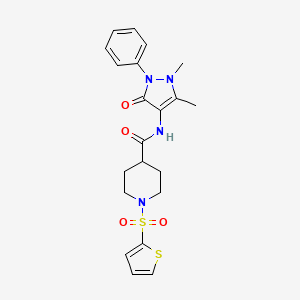
![4-ethoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2738559.png)
![1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B2738561.png)
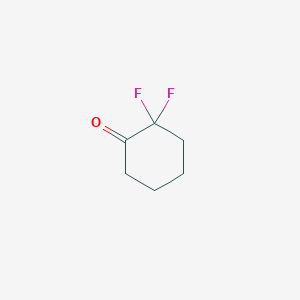
![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2738563.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738565.png)
![2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2738566.png)
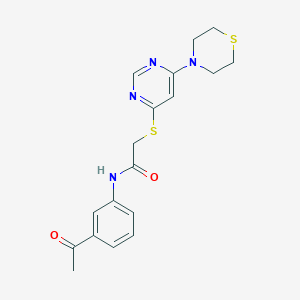
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid](/img/structure/B2738570.png)
